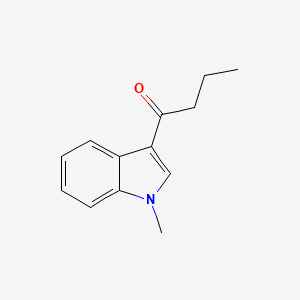

1-(1-Méthyl-1H-indol-3-yl)butan-1-one

Vue d'ensemble

Description

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-Methyl-1H-indol-3-yl)-butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-indol-3-yl)-butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la polymérisation de la tubuline

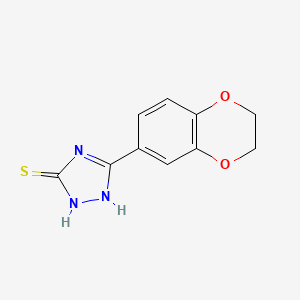

Ce composé a été utilisé dans la synthèse de dérivés qui agissent comme agents pour inhiber la polymérisation de la tubuline . Ces dérivés ont montré des activités antiprolifératives efficaces contre les lignées cellulaires cancéreuses HeLa, MCF-7 et HT-29 . Par exemple, le composé 7d a montré des activités puissantes contre ces lignées cellulaires, induisant l'apoptose cellulaire de manière dose-dépendante, arrêtant les cellules en phase G2/M et inhibant la polymérisation de la tubuline .

Activité antivirale

Les dérivés de l'indole, y compris ceux avec la structure “1-(1-Méthyl-1H-indol-3-yl)butan-1-one”, ont montré une activité antivirale potentielle . Par exemple, les dérivés de 6-amino-4-substituésalkyl-1H-indole-2-substituéscarboxylate ont été rapportés comme agents antiviraux .

Activité anti-inflammatoire

Les dérivés de l'indole ont également été associés à une activité anti-inflammatoire . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments anti-inflammatoires .

Activité anticancéreuse

L'activité anticancéreuse des dérivés de l'indole est bien documentée . Compte tenu des activités antiprolifératives des dérivés de “this compound” contre diverses lignées cellulaires cancéreuses, il est plausible que ce composé puisse être utilisé dans la recherche sur le cancer .

Activité anti-VIH

Les dérivés de l'indole ont montré une activité anti-VIH potentielle . Cela suggère que “this compound” pourrait être utilisé dans le développement de médicaments anti-VIH .

Activité antioxydante

Les dérivés de l'indole sont connus pour leur activité antioxydante . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments antioxydants .

Activité antimicrobienne

Les dérivés de l'indole ont montré une activité antimicrobienne . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments antimicrobiens .

Activité antidiabétique

Les dérivés de l'indole ont montré une activité antidiabétique . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments antidiabétiques .

Mécanisme D'action

Target of Action

Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, such as antimicrobial and antitubercular activities . These activities are likely due to the interaction of the indole ring with biological targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitubercular activities . These effects are likely the result of the compound’s interaction with its biological targets.

Analyse Biochimique

Biochemical Properties

1-(1-Methyl-1H-indol-3-yl)-butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition occurs through binding interactions with tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation. Additionally, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one interacts with histone acetyltransferase KAT2B, influencing gene expression by modifying chromatin structure .

Cellular Effects

1-(1-Methyl-1H-indol-3-yl)-butan-1-one affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29 . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it arrests cells in the G2/M phase of the cell cycle, leading to cell death. Moreover, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one involves several key interactions at the molecular level. It binds to tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation . This action leads to cell cycle arrest and apoptosis. Additionally, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one interacts with histone acetyltransferase KAT2B, leading to changes in gene expression by modifying chromatin structure . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that 1-(1-Methyl-1H-indol-3-yl)-butan-1-one can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight the importance of understanding the metabolic pathways of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one for its therapeutic use.

Transport and Distribution

Within cells and tissues, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may accumulate in the cytoplasm or nucleus, depending on the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with tubulin and histone acetyltransferase KAT2B . These interactions are essential for its role in inhibiting tubulin polymerization and modifying gene expression. Additionally, post-translational modifications and targeting signals may direct 1-(1-Methyl-1H-indol-3-yl)-butan-1-one to specific cellular compartments, influencing its activity and function.

Propriétés

IUPAC Name |

1-(1-methylindol-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMQUHDDQBABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

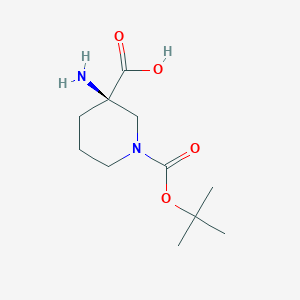

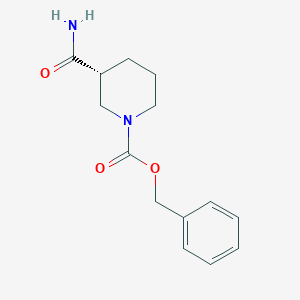

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B1451828.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)